molecular formula C23H46O4 B13975403 Methyl 8,9-dihydroxydocosanoate CAS No. 56555-06-7

Methyl 8,9-dihydroxydocosanoate

Cat. No.: B13975403
CAS No.: 56555-06-7
M. Wt: 386.6 g/mol
InChI Key: YDMVXCKQLYENMG-UHFFFAOYSA-N
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Description

Methyl 8,9-dihydroxydocosanoate is a long-chain fatty acid methyl ester (FAME) featuring hydroxyl groups at positions 8 and 9 on a 22-carbon (docosanoate) backbone. The compound’s ester functionality and diol configuration suggest possible roles in lipid metabolism, membrane biochemistry, or as a synthetic intermediate.

Properties

CAS No.

56555-06-7

Molecular Formula

C23H46O4

Molecular Weight

386.6 g/mol

IUPAC Name

methyl 8,9-dihydroxydocosanoate

InChI

InChI=1S/C23H46O4/c1-3-4-5-6-7-8-9-10-11-12-15-18-21(24)22(25)19-16-13-14-17-20-23(26)27-2/h21-22,24-25H,3-20H2,1-2H3

InChI Key

YDMVXCKQLYENMG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC(C(CCCCCCC(=O)OC)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 8,9-dihydroxydocosanoate typically involves the esterification of 8,9-dihydroxydocosanoic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 8,9-dihydroxydocosanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Ethers or esters.

Scientific Research Applications

Methyl 8,9-dihydroxydocosanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic uses.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 8,9-dihydroxydocosanoate involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing the active 8,9-dihydroxydocosanoic acid, which can interact with cellular pathways.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Comparisons

Methyl 8,11,14,17-Eicosatetraenoate-8,9-d₂
  • Structure : A 20-carbon polyunsaturated FAME with deuterium atoms at positions 8 and 8.
  • Key Differences :
    • Shorter chain length (C20 vs. C22).
    • Unsaturation (four double bonds) vs. saturated backbone in the target compound.
    • Deuteration at 8,9 positions for isotopic labeling studies .
  • Synthetic Relevance : Synthesized via Lindlar deuteration and Wittig coupling, highlighting methodologies applicable to modifying 8,9 positions in FAMEs .
Ethyl 9-Methyl-8-Oxodecanoate
  • Structure : A 10-carbon ester with an 8-oxo group and 9-methyl substitution.
  • Key Differences :
    • Shorter chain (C10 vs. C22).
    • Oxo (ketone) and methyl groups vs. diol functionality.
    • Ethyl ester vs. methyl ester .
  • Physicochemical Impact : The oxo group increases polarity, while methyl substitution may hinder rotational freedom.
8,9-Dihydro CBDP (Cannabidiphorol)
  • Structure: A dihydro cannabinoid methyl ester with saturation at 8,9 positions.
  • Key Differences: Cyclic terpenoid backbone vs. linear fatty acid chain. Cannabinoid receptor interactions vs.
  • Analytical Relevance: Used as a reference standard, suggesting Methyl 8,9-dihydroxydocosanoate could serve similarly in lipidomics .
Perillaldehyde 8,9-Epoxide
  • Structure: A monoterpene with an 8,9-epoxide group.
  • Key Differences :
    • Epoxide vs. diol functionality.
    • Cyclic structure vs. linear chain.
  • Pharmacological Insight : Demonstrates antitumor activity comparable to perillyl alcohol, underscoring the pharmacological significance of 8,9 functionalization .
Antitumor Activity
  • Perillaldehyde 8,9-Epoxide : Exhibits in vivo antitumor efficacy against sarcoma 180 tumors, with potency similar to perillyl alcohol. This suggests that 8,9 modifications can enhance or maintain bioactivity despite structural differences .
Cannabinoid Analogs
  • 8,9-Dihydro CBDP: As a cannabinoid derivative, it interacts with CB1/CB2 receptors. In contrast, this compound’s linear structure likely precludes receptor binding but may participate in lipid signaling pathways .
Deuteration Techniques
Chromatographic Isolation
  • Silver resin chromatography was used to isolate cis isomers in polyunsaturated FAMEs, a technique relevant for purifying stereoisomers of hydroxylated esters like this compound .
Analytical Methods
  • Gas chromatography (GC) and mass spectrometry (MS), as used in Austrocedrus chilensis resin analysis (), are standard for FAME characterization.
  • Nuclear magnetic resonance (NMR) and high-resolution MS (HRMS) validate synthetic products (), critical for confirming 8,9 substitutions .

Data Tables

Table 1: Structural and Functional Comparison

Compound Molecular Formula Molar Mass Functional Groups Biological Activity Source
This compound C₂₃H₄₆O₄ 386.62 Methyl ester, 8,9-diol Not reported N/A
Methyl 8,11,14,17-eicosatetraenoate-8,9-d₂ C₂₁H₃₀D₂O₂ 316.47 Methyl ester, 8,9-deutero Isotopic tracer studies
Ethyl 9-methyl-8-oxodecanoate C₁₃H₂₄O₃ 228.33 Ethyl ester, 8-oxo, 9-methyl Not reported
Perillaldehyde 8,9-epoxide C₁₀H₁₄O₂ 166.22 Epoxide Antitumor
8,9-Dihydro CBDP C₂₁H₃₀O₂ 314.46 Dihydro, methyl ester Cannabinoid reference

Table 2: Analytical Techniques for 8,9-Substituted Compounds

Technique Application Example Reference Compound Source
GC-MS Profiling resin FAMEs Sandaracopimaric acid ME
HRMS/NMR Validating synthetic cannabinoid esters 8,9-Dihydro CBDP
Silver Chromatography Isolating cis isomers Eicosatetraenoate derivatives

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